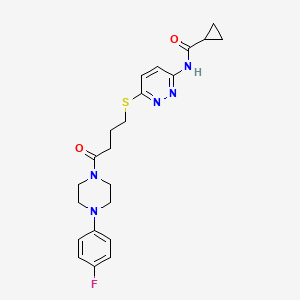
N-(6-((4-(4-(4-fluorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(6-((4-(4-(4-fluorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C22H26FN5O2S and its molecular weight is 443.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(6-((4-(4-(4-fluorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential applications in pharmacology.
Chemical Structure
The compound features a complex structure that includes a cyclopropane moiety, a pyridazine ring, and a piperazine derivative with a fluorophenyl substituent. This unique arrangement contributes to its biological properties.
Research indicates that compounds with similar structures often target various biological pathways, including:
- Monoamine Oxidase Inhibition : Similar derivatives have shown significant inhibition of monoamine oxidase (MAO), particularly MAO-B. For instance, compounds with piperazine moieties demonstrated IC50 values as low as 0.013 µM for MAO-B inhibition, suggesting a potent interaction with this enzyme .
- Poly(ADP-ribose) Polymerase (PARP) Inhibition : Compounds targeting PARP have been investigated for their role in cancer therapy. Specific derivatives showed IC50 values around 18 µM in inhibiting PARP1 activity, indicating potential for use in oncology .
Biological Activity and Efficacy
The biological activity of this compound can be summarized through various studies:
Table 1: Biological Activity Summary
| Activity Type | Target Enzyme/Pathway | IC50 Value (µM) | Reference |
|---|---|---|---|
| MAO-B Inhibition | Monoamine Oxidase | 0.013 | |
| PARP1 Inhibition | Poly(ADP-ribose) | 18 | |
| Cytotoxicity | L929 Fibroblasts | >120 (non-toxic) |
Case Studies
- Neurodegenerative Disorders : Compounds related to the target molecule have been evaluated for their potential in treating neurodegenerative diseases such as Alzheimer's. The selectivity for MAO-B over MAO-A suggests that these compounds could minimize side effects associated with broader MAO inhibition .
- Cancer Therapeutics : The inhibition of PARP1 is crucial in cancer treatment, especially in tumors with BRCA mutations. The promising IC50 values indicate that this compound may serve as a lead compound for further development in cancer therapies .
Research Findings
Recent studies emphasize the importance of structure-activity relationships (SAR) in optimizing the efficacy of such compounds. Modifications to the piperazine and pyridazine components can significantly impact their biological activity, suggesting avenues for future research to enhance potency and selectivity.
Eigenschaften
IUPAC Name |
N-[6-[4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN5O2S/c23-17-5-7-18(8-6-17)27-11-13-28(14-12-27)21(29)2-1-15-31-20-10-9-19(25-26-20)24-22(30)16-3-4-16/h5-10,16H,1-4,11-15H2,(H,24,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIXZRCDTUUUFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(C=C2)SCCCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














